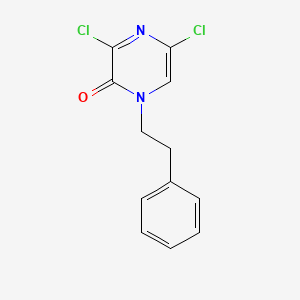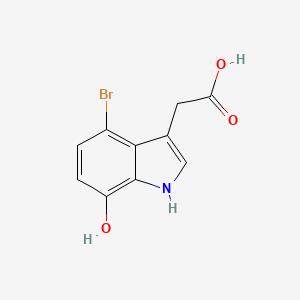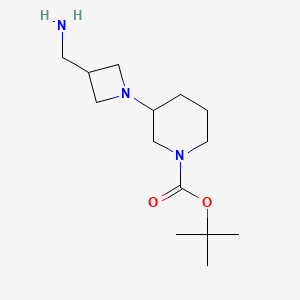
7-Hydroxy-5-iodo-2,3-dihydroinden-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Hidroxi-5-yodo-2,3-dihidroinden-1-ona es un compuesto químico con la fórmula molecular C9H7IO2. Es un derivado de la indanona, caracterizado por la presencia de un grupo hidroxilo en la posición 7 y un átomo de yodo en la posición 5 del anillo de indanona.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de 7-Hidroxi-5-yodo-2,3-dihidroinden-1-ona generalmente implica la yodación de 7-hidroxi-2,3-dihidroinden-1-ona. La reacción se puede llevar a cabo utilizando yodo y un agente oxidante adecuado, como peróxido de hidrógeno o hipoclorito de sodio, en condiciones controladas. La reacción generalmente se realiza en un disolvente orgánico como ácido acético o diclorometano a un rango de temperatura de 0-25°C para garantizar una yodación selectiva en la posición 5.
Métodos de Producción Industrial
Si bien los métodos específicos de producción industrial para 7-Hidroxi-5-yodo-2,3-dihidroinden-1-ona no están bien documentados, el enfoque general implicaría la ampliación del proceso de síntesis de laboratorio. Esto incluiría la optimización de las condiciones de reacción, el uso de reactores de flujo continuo para un mejor control y la aplicación de técnicas de purificación, como la recristalización o la cromatografía, para obtener el producto deseado con alta pureza.
Análisis De Reacciones Químicas
Tipos de Reacciones
7-Hidroxi-5-yodo-2,3-dihidroinden-1-ona puede sufrir diversas reacciones químicas, incluyendo:
Oxidación: El grupo hidroxilo se puede oxidar a un grupo carbonilo utilizando agentes oxidantes como el trióxido de cromo o el clorocromato de piridinio.
Reducción: El grupo carbonilo en el anillo de indanona se puede reducir a un grupo hidroxilo utilizando agentes reductores como el borohidruro de sodio o el hidruro de aluminio y litio.
Sustitución: El átomo de yodo se puede sustituir por otros nucleófilos como aminas o tioles en condiciones adecuadas.
Reactivos y Condiciones Comunes
Oxidación: Trióxido de cromo en ácido acético, clorocromato de piridinio en diclorometano.
Reducción: Borohidruro de sodio en metanol, hidruro de aluminio y litio en éter.
Sustitución: Aminas o tioles en presencia de una base como el carbonato de potasio en un disolvente orgánico.
Principales Productos Formados
Oxidación: Formación de 7-oxo-5-yodo-2,3-dihidroinden-1-ona.
Reducción: Formación de 7-hidroxi-5-yodo-2,3-dihidroindanol.
Sustitución: Formación de derivados de 7-hidroxi-5-sustituido-2,3-dihidroinden-1-ona.
Aplicaciones Científicas De Investigación
7-Hidroxi-5-yodo-2,3-dihidroinden-1-ona tiene varias aplicaciones en la investigación científica:
Química: Se utiliza como bloque de construcción en la síntesis orgánica para la preparación de moléculas más complejas.
Biología: Investigado por sus posibles actividades biológicas, incluyendo propiedades antimicrobianas y anticancerígenas.
Medicina: Explorado como un compuesto principal para el desarrollo de nuevos agentes terapéuticos.
Industria: Utilizado en la síntesis de productos químicos y materiales especiales con propiedades específicas.
Mecanismo De Acción
El mecanismo de acción de 7-Hidroxi-5-yodo-2,3-dihidroinden-1-ona depende de su aplicación específica. En sistemas biológicos, puede interactuar con objetivos celulares como enzimas o receptores, lo que lleva a la modulación de las vías bioquímicas. Los grupos hidroxilo y yodo pueden participar en enlaces de hidrógeno y enlaces halógenos, respectivamente, lo que influye en la afinidad de unión y la especificidad del compuesto.
Comparación Con Compuestos Similares
Compuestos Similares
7-Hidroxi-2,3-dihidroinden-1-ona: Carece del átomo de yodo, lo que lo hace menos reactivo en reacciones de halogenación.
5-Yodo-2,3-dihidroinden-1-ona: Carece del grupo hidroxilo, lo que afecta su solubilidad y capacidades de unión de hidrógeno.
7-Hidroxi-5-metoxi-2,3-dihidroinden-1-ona: Contiene un grupo metoxi en lugar de yodo, alterando sus propiedades electrónicas y reactividad.
Unicidad
7-Hidroxi-5-yodo-2,3-dihidroinden-1-ona es único debido a la presencia de ambos grupos hidroxilo y yodo, que confieren reactividad química distinta y potencial para diversas aplicaciones. La combinación de estos grupos funcionales permite modificaciones e interacciones selectivas en varios contextos químicos y biológicos.
Propiedades
Fórmula molecular |
C9H7IO2 |
|---|---|
Peso molecular |
274.05 g/mol |
Nombre IUPAC |
7-hydroxy-5-iodo-2,3-dihydroinden-1-one |
InChI |
InChI=1S/C9H7IO2/c10-6-3-5-1-2-7(11)9(5)8(12)4-6/h3-4,12H,1-2H2 |
Clave InChI |
JTINDPYSJJJIOH-UHFFFAOYSA-N |
SMILES canónico |
C1CC(=O)C2=C1C=C(C=C2O)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


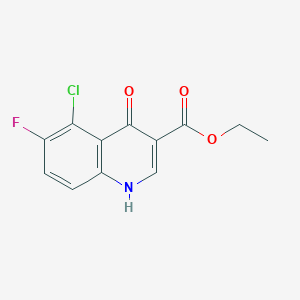
![2-(Furan-2-yl)-6-methyl[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-imine](/img/structure/B11849819.png)

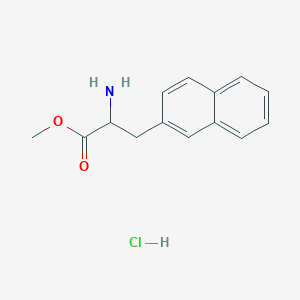

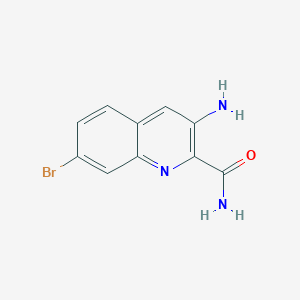
![Trimethyl{[(2S,4S)-2-methyl-4-(thiophen-3-yl)oxan-4-yl]oxy}silane](/img/structure/B11849842.png)
![Boronic acid, [4-[2-(dimethylamino)ethoxy]-5-ethyl-2-methoxyphenyl]-](/img/structure/B11849849.png)
![2-(4-Chlorophenyl)-2H-[1,3]dioxolo[4,5-F]indazole](/img/structure/B11849863.png)

![5-[2-(3,4-Dimethoxyphenyl)ethenyl]benzene-1,3-diol](/img/structure/B11849876.png)
